

Friedel-Crafts acylation for synthesis of 3-(4-Nitrophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanoic acid

Cat. No.: B106897

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Application Note: Synthesis of 3-(4-Nitrophenyl)propanoic Acid

Introduction

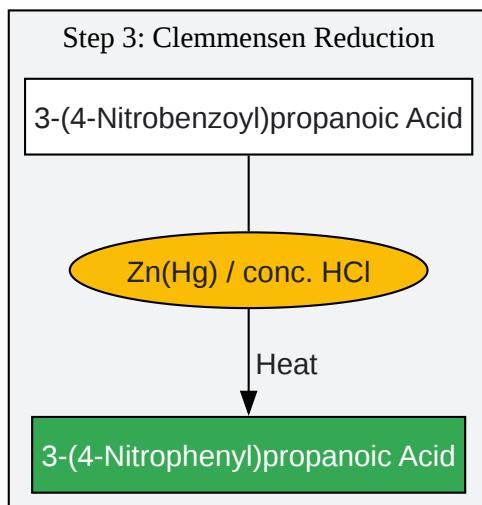
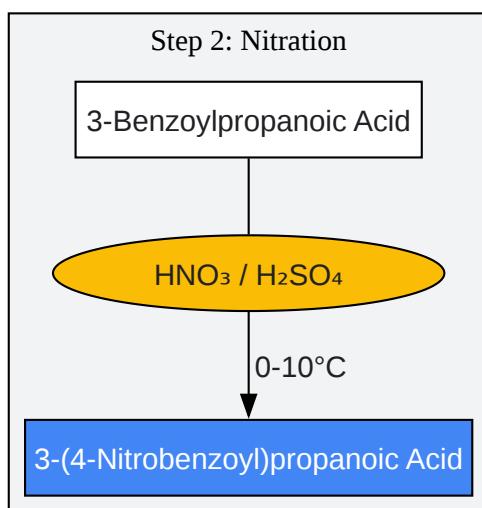
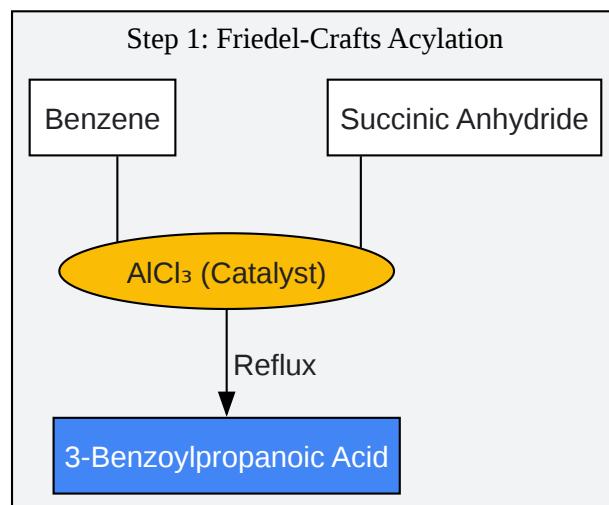
3-(4-Nitrophenyl)propanoic acid is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.^[1] Structurally, it is a derivative of 3-phenylpropionic acid with a nitro group substituted at the para position of the phenyl ring.^[1] This application note outlines a robust multi-step synthesis protocol for **3-(4-nitrophenyl)propanoic acid**.

The synthetic strategy begins with the Friedel-Crafts acylation of benzene with succinic anhydride to produce 3-benzoylpropanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring using a Lewis acid catalyst, typically aluminum chloride (AlCl_3).^{[2][3]} The resulting keto-acid, 3-benzoylpropanoic acid, is then subjected to nitration to introduce the nitro group at the para-position of the phenyl ring, yielding 3-(4-nitrobenzoyl)propanoic acid. The final step involves the reduction of the keto group to a methylene group, converting 3-(4-nitrobenzoyl)propanoic acid into the target molecule, **3-(4-nitrophenyl)propanoic acid**, via a Clemmensen reduction.^{[4][5]}

Direct Friedel-Crafts acylation on nitrobenzene is generally not a viable synthetic route because the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution.^[2] The described multi-step pathway provides a reliable and efficient alternative.

Overall Synthetic Scheme

A logical workflow for the synthesis of **3-(4-Nitrophenyl)propanoic acid** is presented below.



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Caption: Synthetic workflow for **3-(4-Nitrophenyl)propanoic acid**.

Experimental Protocols

Step 1: Synthesis of 3-Benzoylpropanoic Acid

This procedure details the Friedel-Crafts acylation of benzene with succinic anhydride.[\[6\]](#)

Materials:

- Succinic anhydride (0.68 mole)
- Dry, thiophene-free benzene (4.5 moles)
- Anhydrous aluminum chloride (1.5 moles)
- Water
- Concentrated hydrochloric acid

Procedure:

- In a 2-L three-necked flask equipped with a stirrer and reflux condenser, combine succinic anhydride and dry benzene.
- Begin stirring and add powdered anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride gas.
- Heat the mixture in an oil bath and maintain a gentle reflux for 30 minutes with continuous stirring.
- After the reflux period, cool the flask in a cold water bath.
- Slowly and cautiously add 300 mL of water through a dropping funnel.
- Remove the excess benzene via steam distillation.

- Pour the hot remaining solution into a 2-L beaker and allow it to cool.
- Decant the supernatant and acidify it with concentrated hydrochloric acid (approx. 20 mL).
- A precipitate of 3-benzoylpropanoic acid will form. Filter the precipitate and wash it with hot water.
- Dry the final product. The expected yield is 77-82%.[\[6\]](#)

Step 2: Synthesis of 3-(4-Nitrobenzoyl)propanoic Acid

This protocol describes the nitration of the intermediate, 3-benzoylpropanoic acid.

Materials:

- 3-Benzoylpropanoic acid
- Concentrated sulfuric acid (96%)
- Nitric acid (e.g., 70%)
- Deionized water
- Ice

Procedure:

- In a reaction vessel, cool concentrated sulfuric acid to 0-5°C.
- Slowly add 3-benzoylpropanoic acid portion-wise, ensuring the temperature does not exceed 10°C.
- Prepare the nitrating mixture by carefully adding nitric acid to cooled sulfuric acid.
- Add the nitrating mixture dropwise to the solution of 3-benzoylpropanoic acid, maintaining the reaction temperature between 0 and 10°C.[\[7\]](#)
- After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature.

- Pour the reaction mixture slowly onto crushed ice with stirring.
- The solid precipitate, 3-(4-nitrobenzoyl)propanoic acid, is collected by filtration.
- Wash the solid with cold deionized water until the washings are neutral.
- Dry the product. A high molar yield (e.g., >95%) is expected.[7]

Step 3: Synthesis of 3-(4-Nitrophenyl)propanoic Acid (Clemmensen Reduction)

This protocol details the reduction of the keto group in 3-(4-nitrobenzoyl)propanoic acid.[4][5]

Materials:

- 3-(4-Nitrobenzoyl)propanoic acid
- Zinc amalgam (Zn(Hg))
- Concentrated hydrochloric acid
- Toluene (optional, as a co-solvent)

Procedure:

- Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for 5-10 minutes, then decanting the liquid and washing the solid with water.
- In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and 3-(4-nitrobenzoyl)propanoic acid. Toluene can be added to improve solubility.
- Heat the mixture to a vigorous reflux. The reaction is typically heated for several hours until the starting material is consumed (monitored by TLC).
- During the reflux, small portions of concentrated HCl may need to be added to maintain the acidity.

- After completion, cool the reaction mixture to room temperature.
- Separate the organic layer if a co-solvent was used. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic extracts with water and then with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Recrystallize the crude solid from a suitable solvent system (e.g., water or ethanol/water) to obtain pure **3-(4-nitrophenyl)propanoic acid**.

Data Presentation

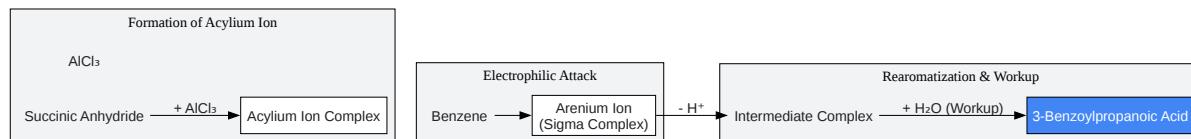
The physical and chemical properties of the key compounds in this synthesis are summarized below for reference.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
3-Benzoylpropanoic Acid	C ₁₀ H ₁₀ O ₃	178.18	114-117	White to cream crystalline powder
3-(4-Nitrobenzoyl)propanoic Acid	C ₁₀ H ₉ NO ₅	223.18	~186 (Decomposes)	Pale yellow solid
3-(4-Nitrophenyl)propanoic Acid	C ₉ H ₉ NO ₄	195.17	167-170	-

Data sourced from PubChem and other chemical suppliers.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Reaction Mechanism

The mechanism for the initial Friedel-Crafts acylation step is depicted below.



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Caption: Mechanism of Friedel-Crafts acylation.

The reaction begins with the Lewis acid (AlCl₃) coordinating to the succinic anhydride, which facilitates its opening to form a highly electrophilic acylium ion.^[11] This ion is then attacked by the π -electrons of the benzene ring in an electrophilic aromatic substitution reaction, forming a resonance-stabilized intermediate (sigma complex).^[11] Finally, a proton is lost to restore the aromaticity of the ring, and subsequent aqueous workup liberates the 3-benzoylpropanoic acid product.^[6]

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